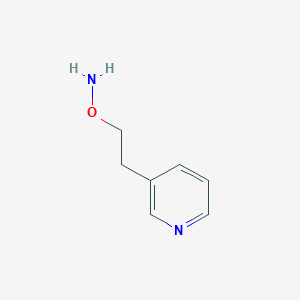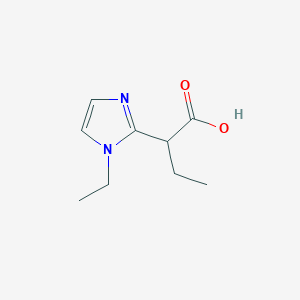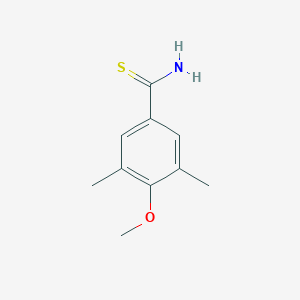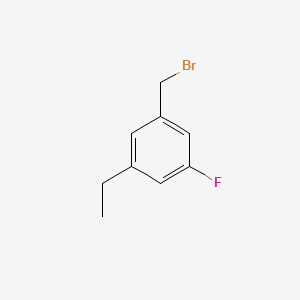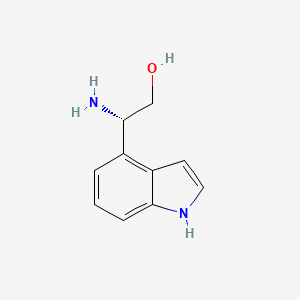
(S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol is a chiral compound that features an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes this compound versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with an indole derivative.
Amination: Introduction of the amino group can be achieved through reductive amination or other amination techniques.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions or by using protecting group strategies followed by deprotection.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using metal catalysts to achieve high yields.
Enzymatic Methods: Employing enzymes for stereoselective synthesis to ensure the correct chiral form.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form various amines.
Substitution: Both the amino and hydroxyl groups can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Serves as an inhibitor for certain enzymes.
Signal Transduction: Participates in cellular signaling pathways.
Medicine
Drug Development: A precursor for pharmaceuticals targeting neurological disorders.
Therapeutics: Potential use in treatments for cancer and infectious diseases.
Industry
Material Science: Utilized in the development of novel materials.
Agriculture: Employed in the synthesis of agrochemicals.
作用機序
The mechanism by which (2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as neurotransmission or metabolic processes.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
Chirality: The (2S) configuration provides specific stereochemical properties.
Functional Groups: The combination of amino and hydroxyl groups offers unique reactivity.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(2S)-2-amino-2-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)7-2-1-3-10-8(7)4-5-12-10/h1-5,9,12-13H,6,11H2/t9-/m1/s1 |
InChIキー |
SKLQWNKIVMUKHY-SECBINFHSA-N |
異性体SMILES |
C1=CC(=C2C=CNC2=C1)[C@@H](CO)N |
正規SMILES |
C1=CC(=C2C=CNC2=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)
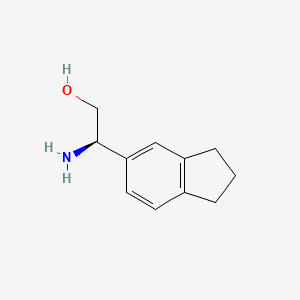
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)
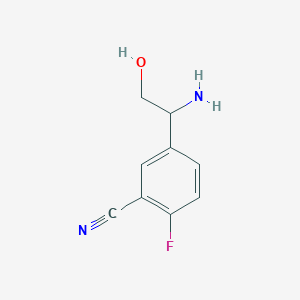
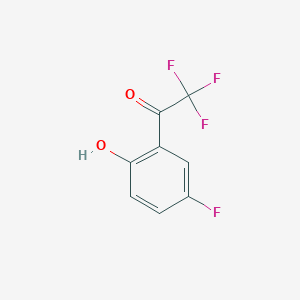
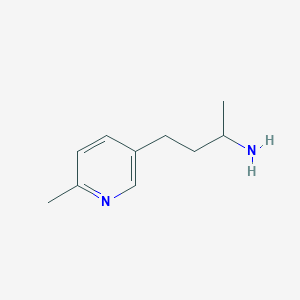
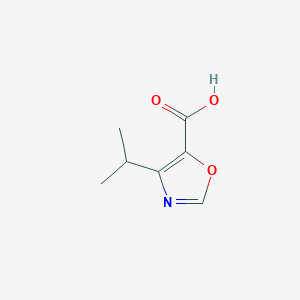
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)
